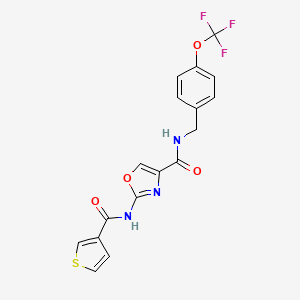
2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a complex organic compound that features a thiophene ring, an oxazole ring, and a trifluoromethoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide typically involves multi-step organic reactions One common approach is to start with the thiophene-3-carboxylic acid, which is then converted into its corresponding amide through a reaction with an amine The oxazole ring can be introduced via a cyclization reaction involving a suitable precursor
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the implementation of continuous flow processes to scale up production.
化学反応の分析
Types of Reactions
2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amide group can produce the corresponding amine.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
作用機序
The mechanism of action of 2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group could enhance its binding affinity to certain targets, while the oxazole ring may contribute to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
2-(thiophene-3-carboxamido)-N-benzyl-oxazole-4-carboxamide: Lacks the trifluoromethoxy group, which may affect its biological activity and chemical properties.
2-(furan-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide: Contains a furan ring instead of a thiophene ring, which could influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the trifluoromethoxy group in 2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a key feature that distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable scaffold for drug design and other applications.
特性
IUPAC Name |
2-(thiophene-3-carbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-12-3-1-10(2-4-12)7-21-15(25)13-8-26-16(22-13)23-14(24)11-5-6-28-9-11/h1-6,8-9H,7H2,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZNDBQXAZKUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














